![molecular formula C14H20O3 B14694459 1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione CAS No. 24289-53-0](/img/structure/B14694459.png)
1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione typically involves a multi-step process. One common method is the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile under controlled conditions . The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
- Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate
Uniqueness
1,5-Di-tert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione is unique due to its specific substitution pattern and the presence of tert-butyl groups, which confer increased stability and distinct reactivity compared to similar compounds .
Propriétés
Numéro CAS |
24289-53-0 |
|---|---|
Formule moléculaire |
C14H20O3 |
Poids moléculaire |
236.31 g/mol |
Nom IUPAC |
1,5-ditert-butyl-7-oxabicyclo[4.1.0]hept-4-ene-2,3-dione |
InChI |
InChI=1S/C14H20O3/c1-12(2,3)8-7-9(15)10(16)14(11(8)17-14)13(4,5)6/h7,11H,1-6H3 |
Clé InChI |
YDRPZLMYOHNXMF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=O)C(=O)C2(C1O2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



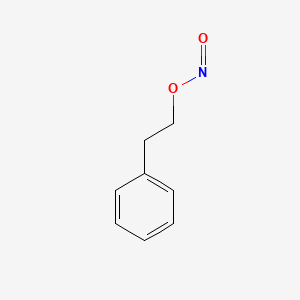
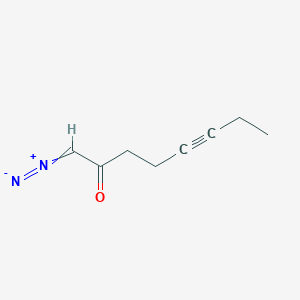
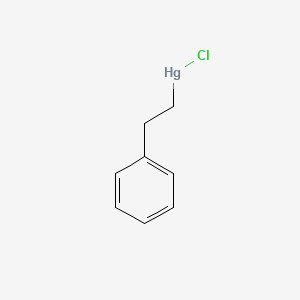
![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)

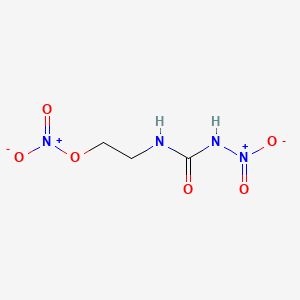
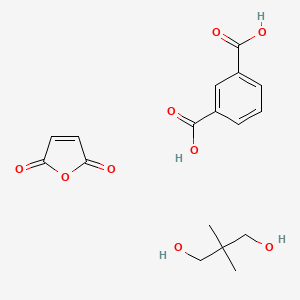
![3-[(E)-Benzylideneamino]propanenitrile](/img/structure/B14694433.png)
![2-{(E)-[(4-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14694439.png)
![[3-(methoxymethylcarbamoyloxy)-2,4-dimethylpentyl] N-(methoxymethyl)carbamate](/img/structure/B14694443.png)
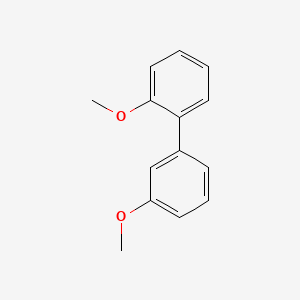
![[2-(Acetyloxy)ethyl]phosphonic acid](/img/structure/B14694453.png)

